molecular formula C12H13N3O3 B12332418 Z-L-Ala-CHN2

Z-L-Ala-CHN2

Cat. No.: B12332418
M. Wt: 247.25 g/mol
InChI Key: DOUDVLKNDXOMIW-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Ala-CHN2 typically involves the protection of the amino group of alanine with a benzyl carbamate group, followed by the introduction of a diazo group. The reaction conditions often require the use of strong bases and diazo transfer reagents. For example, the synthesis can be carried out by reacting benzyl carbamate-protected alanine with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.

Chemical Reactions Analysis

Types of Reactions

Z-L-Ala-CHN2 undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, bases such as triethylamine, and solvents like dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent decomposition of the diazo group .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions with amines can yield amino derivatives, while cycloaddition reactions can produce various cyclic structures.

Scientific Research Applications

Z-L-Ala-CHN2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Z-L-Ala-CHN2 involves its interaction with enzymes, particularly proteases. The diazo group can form a covalent bond with the active site of the enzyme, inhibiting its activity. This makes this compound a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-L-Ala-CHN2 is unique due to its specific structure, which allows it to interact with a wide range of enzymes.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

benzyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate

InChI

InChI=1S/C12H13N3O3/c1-9(11(16)7-14-13)15-12(17)18-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17)/t9-/m0/s1

InChI Key

DOUDVLKNDXOMIW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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